
2-巯基-3-苯基-3H-喹唑啉-4-酮
概述
描述
2-Mercapto-3-phenyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system fused with a thiol group and a phenyl group. Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
科学研究应用
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 2-Mercapto-3-phenyl-3H-quinazolin-4-one are various types of bacteria, including Staphylococcus aureus , Pseudomonas aeruginosa , and Bacillus subtilis . These bacteria are responsible for a wide range of infections in humans.
Mode of Action
The compound interacts with these bacterial targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and proliferation . By inhibiting these pathways, it prevents the bacteria from spreading and causing further harm to the host organism.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . This leads to a reduction in the severity of bacterial infections in the host organism.
生化分析
Biochemical Properties
2-Mercapto-3-phenyl-3H-quinazolin-4-one has been found to interact with various biomolecules, contributing to its diverse biological activities. For instance, it has been reported to exhibit antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis . This suggests that 2-Mercapto-3-phenyl-3H-quinazolin-4-one may interact with enzymes or proteins essential for the survival of these microorganisms.
Cellular Effects
The cellular effects of 2-Mercapto-3-phenyl-3H-quinazolin-4-one are largely attributed to its antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting that it may interfere with cellular processes essential for bacterial survival
Molecular Mechanism
Its antimicrobial activity suggests that it may bind to and inhibit the function of key bacterial enzymes or proteins
准备方法
Synthetic Routes and Reaction Conditions
2-Mercapto-3-phenyl-3H-quinazolin-4-one can be synthesized through the reaction between anthranilic acid and phenyl thiourea. The reaction typically involves heating anthranilic acid with phenyl thiourea in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization .
Reaction Scheme:
- Anthranilic acid reacts with phenyl thiourea in the presence of sodium hydroxide.
- The mixture is heated to facilitate the reaction.
- The product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-Mercapto-3-phenyl-3H-quinazolin-4-one are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
2-Mercapto-3-phenyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Condensation: The compound can form thioesters when reacted with aroyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups.
Condensation: Aroyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Substitution: Substituted quinazolinone derivatives.
Condensation: Thioesters of quinazolinone.
相似化合物的比较
Similar Compounds
- 2-Mercapto-3-methyl-3H-quinazolin-4-one
- 2-Mercapto-3-ethyl-3H-quinazolin-4-one
- 2-Mercapto-3-benzyl-3H-quinazolin-4-one
Comparison
2-Mercapto-3-phenyl-3H-quinazolin-4-one is unique due to the presence of the phenyl group, which enhances its antimicrobial activity compared to its methyl and ethyl counterparts. The phenyl group also contributes to its higher stability and potential for forming various derivatives .
属性
IUPAC Name |
3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOYNYLYMPGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172057 | |
| Record name | Quinazolin-4-one, 1,3-dihydro-3-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18741-24-7 | |
| Record name | 2-Mercapto-3-phenylquinazolin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18741-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-4-one, 1,3-dihydro-3-phenyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazolin-4-one, 1,3-dihydro-3-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-3-phenyl-2-thioxoquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


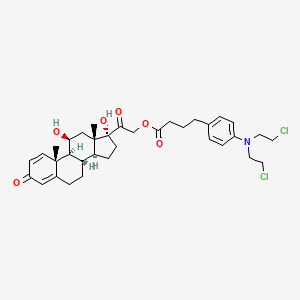
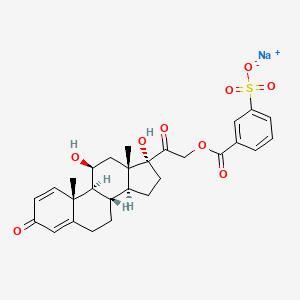
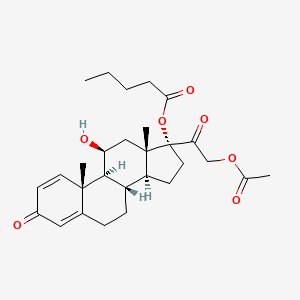
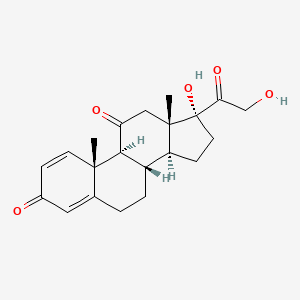
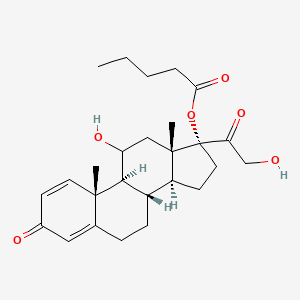
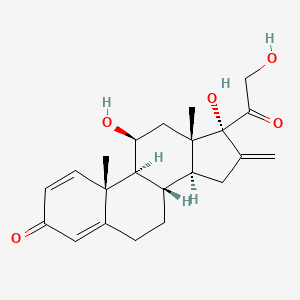
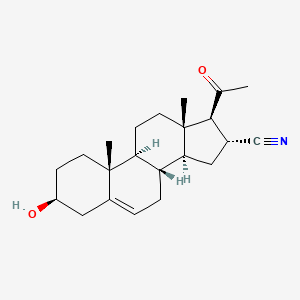

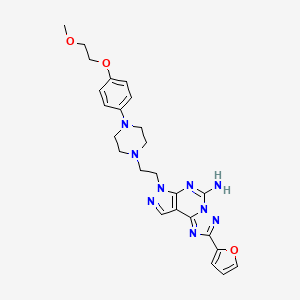

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)

